1,8-Naphthyridine, 2-chloro-3-(4-methoxyphenyl)-
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Overview
Description
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a chloro group at the 2-position and a methoxyphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents on the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine involves its interaction with molecular targets, such as enzymes or receptors. The chloro and methoxyphenyl groups can enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives with different substituents, such as:
- 2-chloro-3-(4-hydroxyphenyl)-1,8-naphthyridine
- 2-chloro-3-(4-methylphenyl)-1,8-naphthyridine
- 2-chloro-3-(4-aminophenyl)-1,8-naphthyridine
Uniqueness
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine is unique due to the specific combination of chloro and methoxyphenyl substituents, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .
Properties
CAS No. |
474266-27-8 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C15H11ClN2O/c1-19-12-6-4-10(5-7-12)13-9-11-3-2-8-17-15(11)18-14(13)16/h2-9H,1H3 |
InChI Key |
LHSVFEZYIZDOBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)Cl |
Origin of Product |
United States |
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